molecular formula C15H21N3O2 B7731367 2-(furan-2-ylmethylamino)-6-methyl-5-pentyl-1H-pyrimidin-4-one

2-(furan-2-ylmethylamino)-6-methyl-5-pentyl-1H-pyrimidin-4-one

Cat. No.: B7731367
M. Wt: 275.35 g/mol
InChI Key: NJMIXAHCPJPKFE-UHFFFAOYSA-N
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Description

2-(furan-2-ylmethylamino)-6-methyl-5-pentyl-1H-pyrimidin-4-one is a heterocyclic compound that features both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-ylmethylamino)-6-methyl-5-pentyl-1H-pyrimidin-4-one typically involves the formation of the pyrimidine ring followed by the introduction of the furan moiety. One common method involves the condensation of a suitable furan derivative with a pyrimidine precursor under controlled conditions. For instance, the reaction between 2-furoic acid and a pyrimidine derivative in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-ylmethylamino)-6-methyl-5-pentyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The furan and pyrimidine rings can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce furan-2-ylmethylamine derivatives .

Scientific Research Applications

2-(furan-2-ylmethylamino)-6-methyl-5-pentyl-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(furan-2-ylmethylamino)-6-methyl-5-pentyl-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The furan and pyrimidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(furan-2-ylmethylamino)-6-methyl-5-pentyl-1H-pyrimidin-4-one is unique due to its combination of furan and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-6-methyl-5-pentyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-3-4-5-8-13-11(2)17-15(18-14(13)19)16-10-12-7-6-9-20-12/h6-7,9H,3-5,8,10H2,1-2H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMIXAHCPJPKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(NC(=NC1=O)NCC2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=C(NC(=NC1=O)NCC2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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